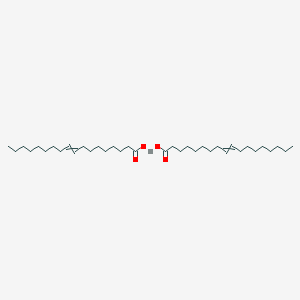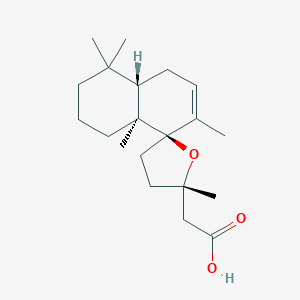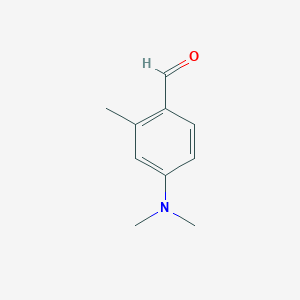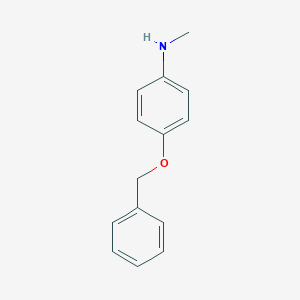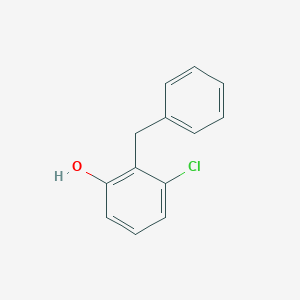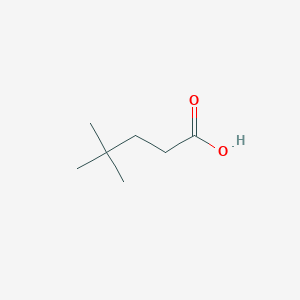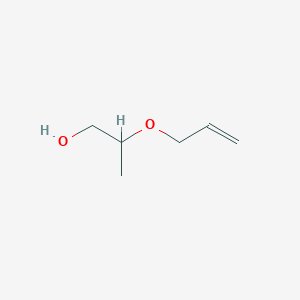
5-Phenylpenta-2,4-dienoic acid
Übersicht
Beschreibung
Cinnamylidenessigsäure, auch bekannt als Zimtsäureessigsäure, ist eine photoresponsive Verbindung mit der chemischen Formel C₁₁H₁₀O₂ und einem Molekulargewicht von 174,20 g/mol . Sie ist bekannt für ihre Fähigkeit, photoinduzierte [2+2]-Cycloadditionsreaktionen zu durchlaufen . Diese Verbindung ist hellgelb bis gelb gefärbt und wird aus uruguayischem Propolis gewonnen .
Herstellungsmethoden
Cinnamylidenessigsäure kann durch verschiedene Methoden synthetisiert werden. Eine gängige Syntheseroute ist die Perkin-Reaktion, bei der Cinnamaldehyd mit Essigsäureanhydrid in Gegenwart einer Base kondensiert wird . Die Reaktionsbedingungen umfassen typischerweise das Erhitzen des Gemisches, um die Bildung des gewünschten Produkts zu fördern. Industrielle Produktionsmethoden können ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren .
Chemische Reaktionsanalyse
Cinnamylidenessigsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Photoinduzierte [2+2]-Cycloaddition: Diese Reaktion beinhaltet die Dimerisierung von Cinnamylidenessigsäure unter Lichteinfluss, wobei Cyclobutan-Derivate gebildet werden.
Oxidation und Reduktion: Die Verbindung kann zur Bildung verschiedener oxidierter Produkte oxidiert werden, und Reduktionsreaktionen können zu reduzierten Derivaten führen.
Substitutionsreaktionen: Cinnamylidenessigsäure kann an Substitutionsreaktionen mit verschiedenen Reagenzien teilnehmen, was zur Bildung von substituierten Produkten führt.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Lichtquellen für photoinduzierte Reaktionen, Oxidationsmittel für die Oxidation und Reduktionsmittel für die Reduktion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab.
Wirkmechanismus
Target of Action
5-Phenylpenta-2,4-dienoic acid is a high-potency inhibitor of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, cytokines, and hormones.
Mode of Action
It is known to inhibit the action of tyrosine kinases, which may lead to the inhibition of various signaling pathways within the cell .
Biochemical Pathways
Given its role as a tyrosine kinase inhibitor, it is likely to impact multiple signaling pathways within the cell .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution within the body.
Result of Action
This compound has been shown to have an inhibitory effect on cancer cells in both squamous and non-squamous cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation, potentially leading to a decrease in tumor growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is a flammable liquid and needs to be handled with care to prevent fire and explosion . Additionally, good ventilation is required when handling this compound .
Biochemische Analyse
Biochemical Properties
It is known to be a high-potency inhibitor of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions.
Cellular Effects
5-Phenylpenta-2,4-dienoic acid has been shown to have an inhibitory effect on cancer cells in both squamous and non-squamous cell lines . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its role as a tyrosine kinase inhibitor suggests that it may exert its effects at the molecular level by binding to these enzymes and inhibiting their activity .
Vorbereitungsmethoden
Cinnamylideneacetic acid can be synthesized through various methods. One common synthetic route is the Perkin reaction, which involves the condensation of cinnamaldehyde with acetic anhydride in the presence of a base . The reaction conditions typically include heating the mixture to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Cinnamylideneacetic acid undergoes several types of chemical reactions, including:
Photoinduced [2+2] Cycloaddition: This reaction involves the dimerization of cinnamylideneacetic acid under light exposure, forming cyclobutane derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products, and reduction reactions can yield reduced derivatives.
Substitution Reactions: Cinnamylideneacetic acid can participate in substitution reactions with different reagents, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include light sources for photoinduced reactions, oxidizing agents for oxidation, and reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cinnamylidenessigsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie und Medizin: Die Verbindung wurde auf ihre antibakteriellen Eigenschaften und ihre potenzielle Verwendung als Antiinfektionsmittel untersucht.
Wirkmechanismus
Der Wirkmechanismus von Cinnamylidenessigsäure beinhaltet ihre photoresponsive Natur. Die Verbindung kann photoinduzierte [2+2]-Cycloadditionsreaktionen durchlaufen, die zur Bildung von Cyclobutan-Derivaten führen . Dieses photoresponsive Verhalten wird bei der Entwicklung von photoschaltbaren Materialien genutzt, bei denen die Verbindung als molekularer Schalter fungiert, der durch Licht aktiviert werden kann . Die molekularen Ziele und Wege, die an seiner antibakteriellen Aktivität beteiligt sind, werden noch untersucht, aber es wird vermutet, dass es mit bakteriellen Zellmembranen interagiert und ihre Funktion stört .
Vergleich Mit ähnlichen Verbindungen
Cinnamylidenessigsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Beta-Styrylacrylsäure:
Cinnamylidenessigsäure ist einzigartig aufgrund ihrer photoresponsiven Natur und Fähigkeit, [2+2]-Cycloadditionsreaktionen zu durchlaufen, die bei den anderen ähnlichen Verbindungen nicht üblich sind .
Eigenschaften
CAS-Nummer |
1552-94-9 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
(2Z,4E)-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5- |
InChI-Schlüssel |
FEIQOMCWGDNMHM-HXGSSHHBSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)O |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C\C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)O |
Key on ui other cas no. |
28010-12-0 38446-98-9 1552-94-9 |
Piktogramme |
Irritant |
Synonyme |
eta-styrylacrylic acid beta-styrylacrylic acid, (E,E)-isomer beta-styrylacrylic acid, (E,Z)-isomer beta-styrylacrylic acid, (Z,E)-isomer beta-styrylacrylic acid, monosodium salt, (E,E)-isomer beta-styrylacrylic acid, monosodium salt, (E,Z)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


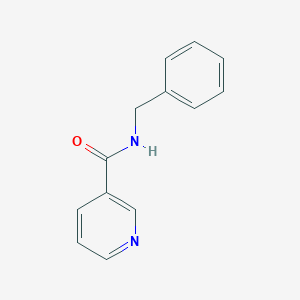
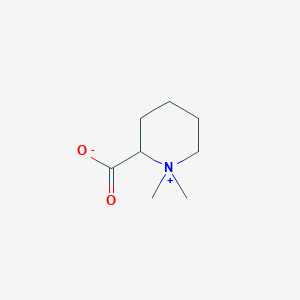
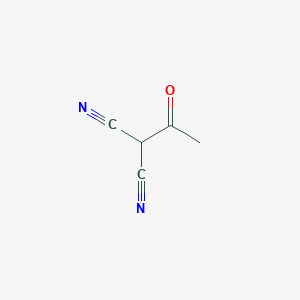
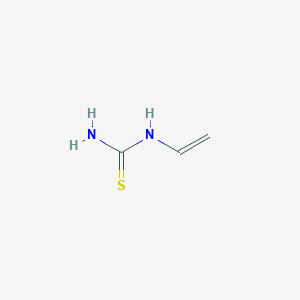
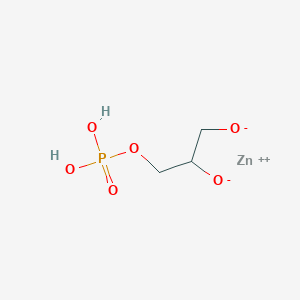
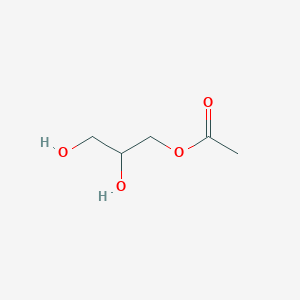
![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)
